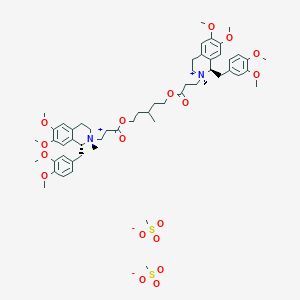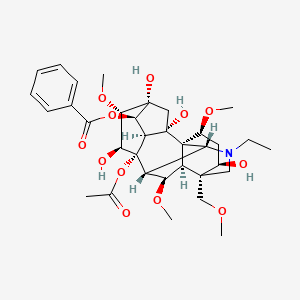
4-Fluoroanisole-2,3,5,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoroanisole-2,3,5,6-d4 is a deuterated derivative of 4-fluoroanisole, a compound commonly used in organic synthesis. The deuterium atoms replace the hydrogen atoms at specific positions on the benzene ring, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroanisole-2,3,5,6-d4 typically involves the deuteration of 4-fluoroanisole. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out using deuterated solvents and a catalyst to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoroanisole-2,3,5,6-d4 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Various substituted anisoles.
Oxidation: Fluoroanisaldehydes or fluoroanisic acids.
Reduction: Fluoroanisyl alcohols.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Fluoroanisole-2,3,5,6-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the synthesis of fine chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Fluoroanisole-2,3,5,6-d4 is primarily related to its role as a labeled compound in NMR spectroscopy. The deuterium atoms provide distinct signals that help in elucidating molecular structures and reaction pathways. In metabolic studies, it acts as a tracer to monitor the incorporation and transformation of the compound within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroanisole: The non-deuterated version, commonly used in organic synthesis.
4-Fluorophenyl Methyl Ether: Another name for 4-fluoroanisole.
4-Methoxyfluorobenzene: A similar compound with a methoxy group and a fluorine atom on the benzene ring
Uniqueness
4-Fluoroanisole-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies.
Propiedades
IUPAC Name |
2-deuterio-4-fluoro-1-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPWUFMFHBIKQI-VZOYEPQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)
